REACTION_CXSMILES
|
C(OOC1(OOC(C)(C)C)CC(C)CC(C)(C)C1)(C)(C)C.[CH2:22]=[CH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[C:30]1(=[O:36])[O:35][C:33](=[O:34])[CH:32]=[CH:31]1>>[CH2:22]=[CH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[C:33]1(=[O:34])[O:35][C:30](=[O:36])[CH:31]=[CH:32]1 |f:3.4|
|
Name
|
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC1(CC(CC(C1)C)(C)C)OOC(C)(C)C
|
Name
|
|
Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.35 kg
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
liquid
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered through a filter paper
|
Type
|
CUSTOM
|
Details
|
to obtain a starting material
|
Type
|
CUSTOM
|
Details
|
for polymerization
|
Type
|
CUSTOM
|
Details
|
the starting material for polymerization
|
Type
|
DISTILLATION
|
Details
|
was distilled from the autoclave
|
Type
|
DISTILLATION
|
Details
|
The viscous liquid material distilled after the above liquid material
|
Type
|
ADDITION
|
Details
|
was introduced to a large amount of hexane
|
Type
|
CUSTOM
|
Details
|
to precipitate a styrene-maleic anhydride copolymer resin
|
Type
|
CUSTOM
|
Details
|
After removing the hexane, its composition
|
Type
|
CUSTOM
|
Details
|
to give the
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C1(\C=C/C(=O)O1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |